Adatanserin

Catalog No.
S517212
CAS No.
127266-56-2
M.F
C21H31N5O
M. Wt
369.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adatanserin

CAS Number

127266-56-2

Product Name

Adatanserin

IUPAC Name

N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]adamantane-1-carboxamide

Molecular Formula

C21H31N5O

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C21H31N5O/c27-19(21-13-16-10-17(14-21)12-18(11-16)15-21)22-4-5-25-6-8-26(9-7-25)20-23-2-1-3-24-20/h1-3,16-18H,4-15H2,(H,22,27)

InChI Key

HPFLVTSWRFCPCV-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC=CC=N5

Solubility

Soluble in DMSO

Synonyms

adatanserin, N-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)tricyclo(3.3.1.1)decane-1-carboxamide, WY 50324, WY 50324 dihydrochloride, WY-50324

Canonical SMILES

C1CN(CCN1CCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC=CC=N5

Description

The exact mass of the compound Adatanserin is 369.2529 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Adatanserin is a novel compound classified as an adamantyl aryl- and heteroarylpiperazine derivative. It is primarily recognized for its dual activity as a serotonin 5-HT1A agonist and a serotonin 5-HT2 antagonist. This unique pharmacological profile positions Adatanserin as a potential candidate for treating anxiety and depressive disorders, as it may help modulate serotonin pathways in the brain, which are crucial for mood regulation and anxiety response .

During its synthesis and modification. Key reactions include:

  • Formation of 2-(1-piperazinyl)pyrimidine: This reaction involves the interaction of 2-chloropyrimidine with piperazine, leading to the formation of an intermediate compound that is pivotal in synthesizing Adatanserin .
  • Thionation: Adatanserin can react with Lawesson's reagent in toluene/triethylamine to produce thioadatanserin.
  • Alkylation Reactions: In the synthesis of thioadatanserin, tandem double alkylation occurs with methyl iodide and benzyl bromide in sodium hydride/tetrahydrofuran, resulting in novel dialkylated products .

Adatanserin exhibits significant biological activity through its interaction with serotonin receptors. It acts as a partial agonist at the 5-HT1A receptor, which is involved in anxiety regulation, and as an antagonist at the 5-HT2 receptor, which has implications for mood disorders. In vivo studies have demonstrated its efficacy in models of serotonin syndrome, indicating its potential therapeutic benefits in managing anxiety and depression .

The synthesis of Adatanserin involves several steps:

  • Initial Reaction: The reaction between 2-chloropyrimidine and piperazine forms the key intermediate.
  • Subsequent Modifications: This intermediate can undergo further reactions, such as alkylation or thionation, to yield Adatanserin or its derivatives.
  • Purification: The final product is typically purified through methods such as recrystallization or chromatography to ensure high purity for biological testing .

Adatanserin's primary applications lie in the fields of psychiatry and neurology due to its serotonergic activity. Potential therapeutic uses include:

  • Treatment of anxiety disorders
  • Management of depressive disorders
  • Possible applications in other neuropsychiatric conditions where serotonin modulation is beneficial .

Studies on the interactions of Adatanserin with various receptors have revealed its complex pharmacological profile. Notably, it shows:

  • Serotonergic Interactions: Its dual action on serotonin receptors suggests potential for synergistic effects in treating mood disorders.
  • Safety Profile: Preliminary studies indicate a favorable safety profile, although comprehensive clinical trials are necessary to establish long-term effects and interactions with other medications .

Adatanserin shares structural and functional similarities with several other compounds that target serotonin receptors. Here are some notable comparisons:

Compound NameStructure TypePrimary ActivityUnique Features
ThioadatanserinDerivative of AdatanserinSerotonin receptor modulationContains sulfur atom; modified alkylation
BuspironeAzaspirodecanedione5-HT1A agonistPrimarily anxiolytic; less potent at 5-HT2
FlibanserinPiperazine derivative5-HT1A agonist; 5-HT2A antagonistSpecifically developed for hypoactive sexual desire disorder
VilazodoneSerotonin reuptake inhibitor5-HT1A agonistCombines reuptake inhibition with receptor agonism

Adatanserin stands out due to its unique combination of both agonistic and antagonistic properties at different serotonin receptors, potentially offering a broader therapeutic window compared to other compounds that primarily focus on either action alone .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

369.25286063 g/mol

Monoisotopic Mass

369.25286063 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W5U6WQM26H

Related CAS

144966-96-1 (Monohydrochloride)

Wikipedia

Adatanserin

Dates

Modify: 2023-07-15
1: Dawson LA, Galandak J, Djali S. Attenuation of ischemic efflux of endogenous amino acids by the novel 5-HT(1A)/5-HT(2) receptor ligand adatanserin. Neurochem Int. 2002 Mar;40(3):203-9. PubMed PMID: 11741003.
2: Gu M, Lim HK. An intelligent data acquisition system for simultaneous screening of microsomal stability and metabolite profiling by liquid chromatography/mass spectrometry. J Mass Spectrom. 2001 Sep;36(9):1053-61. PubMed PMID: 11599083.
3: Lim HK, Chan KW, Sisenwine S, Scatina JA. Simultaneous screen for microsomal stability and metabolite profile by direct injection turbulent-laminar flow LC-LC and automated tandem mass spectrometry. Anal Chem. 2001 May 1;73(9):2140-6. PubMed PMID: 11354502.
4: Abou-Gharbia MA, Childers WE Jr, Fletcher H, McGaughey G, Patel U, Webb MB, Yardley J, Andree T, Boast C, Kucharik RJ Jr, Marquis K, Morris H, Scerni R, Moyer JA. Synthesis and SAR of adatanserin: novel adamantyl aryl- and heteroarylpiperazines with dual serotonin 5-HT(1A) and 5-HT(2) activity as potential anxiolytic and antidepressant agents. J Med Chem. 1999 Dec 16;42(25):5077-94. PubMed PMID: 10602693.
5: Lim HK, Stellingweif S, Sisenwine S, Chan KW. Rapid drug metabolite profiling using fast liquid chromatography, automated multiple-stage mass spectrometry and receptor-binding. J Chromatogr A. 1999 Jan 29;831(2):227-41. PubMed PMID: 10070764.
6: Kleven MS, Koek W. Pharmacological characterization of in vivo properties of putative mixed 5-HT1A agonist/5-HT2A/2C antagonist anxiolytics. I. Antipunishment effects in the pigeon. J Pharmacol Exp Ther. 1996 Feb;276(2):388-97. PubMed PMID: 8632301.
7: Singh A, Lucki I. Antidepressant-like activity of compounds with varying efficacy at 5-HT1A receptors. Neuropharmacology. 1993 Apr;32(4):331-40. PubMed PMID: 8497336.

Explore Compound Types